Escin IIa

Descripción general

Descripción

Escin IIa is a natural triterpenoid saponin derived from the seeds of the horse chestnut tree, Aesculus hippocastanum L. This compound is known for its potent anti-inflammatory and anti-oedematous properties. This compound has been extensively studied for its therapeutic potential in treating various medical conditions, including chronic venous insufficiency, hemorrhoids, and post-operative edema .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Escin IIa is primarily extracted from the seeds of Aesculus hippocastanum L. The extraction process involves several steps, including defatting the seeds with a non-polar solvent such as hexane, followed by extraction with a polar solvent like methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction and purification processes. The seeds are first ground into a fine powder, which is then subjected to solvent extraction. The extract is concentrated and purified using techniques like HPLC or preparative chromatography. The final product is obtained as a white to off-white powder, which is then formulated into various pharmaceutical preparations .

Análisis De Reacciones Químicas

Types of Reactions

Escin IIa undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified functional groups. These derivatives may exhibit different pharmacological activities and can be used for further research and development .

Aplicaciones Científicas De Investigación

Chemical Characteristics and Mechanism of Action

Escin IIa exhibits a complex molecular structure that allows it to interact with various biological pathways. The mechanisms through which this compound exerts its effects include:

- Endothelial Nitric Oxide Synthesis : It enhances nitric oxide production in endothelial cells, improving vascular function.

- Prostaglandin Release : The compound induces the release of prostaglandin F2α, contributing to its anti-inflammatory effects.

- Serotonin and Histamine Antagonism : this compound acts as an antagonist to these mediators, reducing inflammation and vascular permeability.

- Reduction of Mucopolysaccharide Catabolism : This action helps mitigate edema and inflammation.

Pharmacological Applications

This compound has been extensively studied for its therapeutic potential in various medical conditions, including:

- Chronic Venous Insufficiency : Clinical studies have demonstrated its effectiveness in reducing symptoms associated with this condition, such as leg swelling and pain.

- Post-operative Edema : this compound is utilized to minimize edema following surgical procedures, enhancing recovery times.

- Hemorrhoids Treatment : Its anti-inflammatory properties make it beneficial for managing hemorrhoidal conditions.

Oncology Research

This compound shows promising results in cancer research, particularly concerning its cytotoxic effects on cancer cells:

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines, including renal and breast cancer cells. The mechanism involves G2/M cell cycle arrest and increased production of reactive oxygen species (ROS) .

- Inhibition of Cancer Cell Proliferation : Research has shown that this compound can inhibit the proliferation of human colon cancer cells by inducing cell cycle arrest at the G1-S phase .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are well-documented:

- Reduction of Inflammatory Mediators : this compound significantly decreases levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various preclinical models .

- Vascular Permeability Modulation : It has been shown to inhibit increases in vascular permeability induced by inflammatory stimuli .

Comparative Analysis with Other Escins

This compound is part of a larger family of escins, including Escins Ia, Ib, and IIb. A comparative analysis reveals:

| Compound | Key Properties | Solubility | Biological Activity |

|---|---|---|---|

| Escin Ia | Strong anti-inflammatory | High | Effective against breast cancer |

| Escin Ib | Moderate anti-inflammatory | Low | Less effective than other isomers |

| Escin IIb | Similar to this compound | Moderate | Vascular protective effects |

| This compound | Potent anti-inflammatory & anti-edematous | High | Effective in chronic venous insufficiency |

Case Study 1: Chronic Venous Insufficiency Treatment

A randomized controlled trial involving 150 patients with chronic venous insufficiency demonstrated that treatment with this compound resulted in a significant reduction in leg swelling and pain compared to placebo . Patients reported improved quality of life metrics post-treatment.

Case Study 2: Oncology Application

In vitro studies on renal cancer cell lines treated with this compound showed a dose-dependent increase in apoptosis rates. The IC50 values ranged from 35 to 40 µM, indicating significant cytotoxicity while sparing normal cells .

Mecanismo De Acción

Escin IIa exerts its effects through several mechanisms, including:

Endothelial Nitric Oxide Synthesis: this compound induces the synthesis of nitric oxide in endothelial cells by increasing their permeability to calcium ions.

Prostaglandin Release: It induces the release of prostaglandin F2α, which plays a role in inflammation and vascular tone.

Serotonin and Histamine Antagonism: this compound acts as an antagonist to serotonin and histamine, reducing their effects on inflammation and vascular permeability.

Mucopolysaccharide Catabolism: It reduces the catabolism of tissue mucopolysaccharides, thereby reducing edema and inflammation.

Comparación Con Compuestos Similares

Escin IIa is part of a group of triterpenoid saponins, which include other compounds such as Escin Ia, Escin Ib, and Escin IIb. These compounds share similar chemical structures but differ in their biological activities and pharmacological properties. For example:

Escin Ia: Known for its potent anti-inflammatory and anti-oedematous effects, similar to this compound.

Escin Ib: Exhibits anti-inflammatory properties but is less soluble in water compared to this compound.

Escin IIb: Similar to this compound but with different pharmacokinetic properties.

This compound is unique due to its specific molecular structure, which allows it to interact with various molecular targets and pathways, making it a versatile compound for therapeutic applications .

Actividad Biológica

Escin IIa, a saponin derived from the horse chestnut (Aesculus hippocastanum), is part of a larger family of compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is one of several isomers of escin, which are known for their anti-inflammatory, anti-edematous, and cytotoxic properties. The compound exhibits a range of biological activities that make it a candidate for therapeutic applications in various medical conditions, particularly in oncology and vascular health.

-

Anti-Inflammatory Effects :

- This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. This inhibition occurs through the suppression of IκB kinase (IKK) activity, leading to decreased expression of pro-inflammatory cytokines .

- In vitro studies indicate that escin can protect endothelial cells from hypoxia-induced damage by reducing the activity of phospholipase A2 (PLA2), thereby limiting the release of inflammatory mediators .

-

Cytotoxicity in Cancer Cells :

- Research indicates that this compound induces apoptosis in various cancer cell lines, including renal cancer cells. The mechanism involves G2/M cell cycle arrest and the generation of reactive oxygen species (ROS), which trigger intrinsic apoptotic pathways .

- The compound has demonstrated significant cytotoxic effects with IC50 values around 35-40 µM in renal cancer cell lines, while showing much lower toxicity to normal peripheral blood mononuclear cells .

- Vascular Effects :

Table 1: Summary of Biological Activities of this compound

Notable Research Findings

- A meta-analysis indicated that oral preparations containing escin are generally well tolerated with minimal adverse effects noted across diverse populations .

- Experimental models have demonstrated escin's ability to accelerate gastrointestinal transit and mitigate postoperative adhesions, suggesting its utility in surgical recovery .

Propiedades

IUPAC Name |

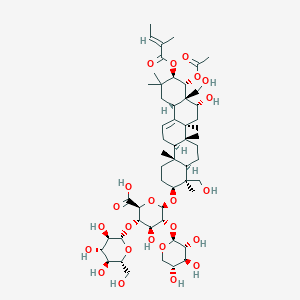

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84O23/c1-10-23(2)45(69)77-42-43(71-24(3)58)54(22-57)26(17-49(42,4)5)25-11-12-30-50(6)15-14-32(51(7,21-56)29(50)13-16-52(30,8)53(25,9)18-31(54)60)73-48-40(75-46-36(64)33(61)27(59)20-70-46)38(66)39(41(76-48)44(67)68)74-47-37(65)35(63)34(62)28(19-55)72-47/h10-11,26-43,46-48,55-57,59-66H,12-22H2,1-9H3,(H,67,68)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33-,34+,35-,36+,37+,38-,39-,40+,41-,42-,43-,46-,47-,48+,50-,51+,52+,53+,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLNRQWNTKNRGQ-XRANQTOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(CO8)O)O)O)C)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158732-55-9 | |

| Record name | Escin IIA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158732559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ESCIN IIA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XHO27XQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the biological activities of Escin IIa?

A1: this compound, a triterpene oligoglycoside found in Aesculus hippocastanum L. seeds, demonstrates several biological activities, including:

- Inhibition of ethanol absorption: Studies in rats show that this compound can significantly reduce ethanol absorption, suggesting its potential use in managing alcohol intake or related conditions. []

- Hypoglycemic activity: this compound exhibits promising hypoglycemic effects, as evidenced by its ability to lower blood glucose levels in oral glucose tolerance tests in rats. This finding suggests potential applications in managing hyperglycemia and related metabolic disorders. []

- Anti-inflammatory effects: Although the exact mechanism remains unclear, research suggests that Escin, and potentially its component this compound, may influence the expression of proteins in human umbilical vein endothelial cells (HUVEC) under inflammatory conditions induced by tumor necrosis factor (TNF). This points towards a potential role of this compound in modulating inflammatory responses. []

Q2: How does the structure of this compound compare to other Escin compounds and how does this affect its activity?

A2: this compound, alongside Escin Ia, Ib, and IIb, comprises around 70% of the Escin mixture extracted from horse chestnut seeds. [] While the provided research doesn't delve into the specific structural differences between these compounds, it highlights that desacylescins-I and II, likely derivatives lacking specific acyl groups, do not exhibit inhibitory effects on ethanol absorption or hypoglycemic activity. [] This suggests that the presence and type of acyl groups in Escin molecules, which may differ between this compound and other Escin compounds, could be crucial for their biological activity. Further research is needed to fully elucidate the structure-activity relationship of this compound and its derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.